Cyanamide

Catalog No.
S571909
CAS No.
420-04-2
M.F
CH2N2
NH2CN
CH2N2
H2NCN
M. Wt
42.040 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanamide

CAS Number

420-04-2

Product Name

Cyanamide

IUPAC Name

cyanamide

Molecular Formula

CH2N2
NH2CN
CH2N2
H2NCN

Molecular Weight

42.040 g/mol

InChI

InChI=1S/CH2N2/c2-1-3/h2H2

InChI Key

XZMCDFZZKTWFGF-UHFFFAOYSA-N

SMILES

C(#N)N

Solubility

Decomposes (NTP, 1992)
78 % at 59 °F (NIOSH, 2024)
Insoluble in organic solvents
Essentially insoluble in water (decomposes)
In butanol 28.8; ethyl acetate 42.4, methyl ethyl ketone 50.5 (all g/100 g at 20 °C); sol in phenols, amines, ethers, ketones; very sparingly soluble in benzene, halogenated hydrocarbons; practically insoluble in cyclohexane.
Slightly soluble in carbon disulfide
Cyanamide is completely soluble in water at 43 °C and has a minimum solubility at -15 °C; highly soluble in polar organic solvents, such as alcohols, ethers, esters, nitriles and amides, but less soluble in nonpolar solvents like saturated, halogenated, or aromatic hydrocarbons. Ketones are not recommended as solvents for cyanamide, because they tend to react under certain circumstances.
In chloroform 2.4 g/kg, 20 °C
For more Solubility (Complete) data for Cyanamide (7 total), please visit the HSDB record page.
Solubility in water, g/100ml at 25 °C: 85
Solubility in water: reaction
Insoluble
(59 °F): 78%

Synonyms

Abstem, Calcium Carbimide, Calcium Cyanamide, Calcium Cyanamide, Citrated, Calcium Salt Cyanamide, Carbimide, Carbimide, Calcium, Citrated Calcium Cyanamide, Colme, Cyanamide, Cyanamide, Calcium, Cyanamide, Calcium (1:1) Salt, Cyanamide, Calcium (2:1) Salt, Cyanamide, Calcium Salt, Cyanamide, Citrated Calcium, Temposil

Canonical SMILES

C(#N)N

Organic Synthesis:

Cyanamide, with its unique chemical structure containing a carbon, nitrogen, and another nitrogen atom, acts as a versatile building block in organic synthesis. Its reactive nature allows it to participate in various reactions, leading to the formation of diverse organic compounds.

  • Cycloaddition Reactions: Cyanamide can act as a dipolarophile in [3 + 2] cycloaddition reactions with different dipoles, forming valuable heterocyclic compounds like 4-aminotetrazoles. Source: Recent Advances in Cyanamide Chemistry: Synthesis and Applications, MDPI: )
  • Nucleophilic Addition: The cyanamide anion can act as a nucleophile, reacting with various functional groups like nitrile oxides to form novel heterocycles like oxadiazol-5-imines. These heterocycles have potential applications in the pharmaceutical industry. Source: Recent Advances in Cyanamide Chemistry: Synthesis and Applications, MDPI: )

Agriculture:

Research explores the potential of calcium cyanamide (CaCN2) as an alternative nitrogen source for crops. Compared to traditional fertilizers like urea, CaCN2 offers several advantages:

  • Slow-release nitrogen: CaCN2 releases nitrogen slowly, reducing the risk of leaching and improving nitrogen use efficiency (NUE) in plants. This is particularly beneficial for sandy loam soils, which are prone to leaching. Source: Effect of Calcium Cyanamide as an Alternative Nitrogen Source on Growth, Yield, and Nitrogen Use Efficiency of Short-Day Onion, MDPI: )
  • Enhanced growth and yield: Studies have shown that CaCN2 can improve plant growth, yield, and quality compared to traditional fertilizers in certain crops like onions. Source: Effect of Calcium Cyanamide as an Alternative Nitrogen Source on Growth, Yield, and Nitrogen Use Efficiency of Short-Day Onion, MDPI: )

Other Potential Applications:

While not as extensively researched, cyanamide's properties show potential in other fields:

  • Pharmaceutical development: As mentioned earlier, cyanamide derivatives can be used as building blocks in drug synthesis.
  • Material science: Cyanamide derivatives are being explored for developing new types of resins, plastics, and insulating materials.

Cyanamide, with the chemical formula H₂NCN, is a versatile organic compound characterized by its carbon-nitrogen triple bond. It is also known by various names, including carbamoyl cyanide and hydrogen cyanamide. Cyanamide appears as a white crystalline solid and is soluble in water. This compound is primarily recognized for its dual functionality, allowing it to participate in a wide range of

Agriculture

Cyanamide, often in the form of its calcium salt (calcium cyanamide), acts as a nitrogen fertilizer. It releases nitrogen slowly over time, making it a suitable source for various crops []. Additionally, calcium cyanamide exhibits some herbicidal properties, controlling weeds in agricultural settings [].

Medicine

Limited research suggests that cyanamide might have potential in treating alcoholism. It is thought to work by inhibiting aldehyde dehydrogenase, an enzyme responsible for metabolizing alcohol in the liver []. However, due to safety concerns and limited clinical data, cyanamide is not a widely used treatment for alcoholism.

Cyanamide exhibits a variety of chemical reactivity due to its functional groups. Notable reactions include:

  • Cycloaddition Reactions: The carbon-nitrogen triple bond in cyanamide readily undergoes [3 + 2] and [2 + 2 + 2] cycloadditions, leading to the formation of five- and six-membered ring heterocycles .
  • Nucleophilic Substitution: Cyanamide can be synthesized through nucleophilic substitution reactions involving allylic tertiary amines and cyanogen bromide .
  • Hydrolysis: Under certain conditions (e.g., elevated temperatures), cyanamide can hydrolyze to produce ammonia and carbon dioxide .
  • Electrophilic Reactions: Cyanamide can act as an electrophilic cyanide-transfer agent in various reactions, facilitating the formation of new carbon-nitrogen bonds .

Cyanamide has demonstrated significant biological activity, particularly in pharmacology. It is recognized for its potential use as a treatment for alcohol dependence due to its disulfiram-like effects, which can induce unpleasant reactions when alcohol is consumed. This includes symptoms such as facial flushing, nausea, and hypotension . Additionally, cyanamide has been studied for its effects on cellular processes, including its role in inhibiting certain enzymes involved in metabolism .

Cyanamide can be synthesized through several methods:

  • Oxidation-Cyanation: A recent method involves using inexpensive reagents such as N-chlorosuccinimide and zinc cyanide to synthesize cyanamides efficiently while avoiding toxic cyanogen halides .
  • Nucleophilic Substitution: Cyanamides can be produced via one-step nucleophilic substitution of allylic tertiary amines with cyanogen bromide under mild conditions .
  • Hydrolysis of Dicyandiamide: Cyanamide can also be obtained through the hydrolysis of dicyandiamide at elevated temperatures .

These methods highlight the compound's accessibility and versatility in synthetic applications.

Cyanamide finds diverse applications across various fields:

  • Agriculture: It is commonly used as a nitrogen fertilizer and plant growth regulator. Its ability to enhance nitrogen availability in soil makes it valuable for crop production.
  • Pharmaceuticals: Due to its biological activity, cyanamide is explored as a therapeutic agent for conditions such as alcoholism and certain metabolic disorders.
  • Synthetic Chemistry: Cyanamide serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Research has indicated that cyanamide can interact with other compounds to produce significant biological effects. For instance, studies have shown that it may enhance the effects of certain medications through its mechanism of action on metabolic pathways. Additionally, interactions with alcohol lead to acute adverse reactions due to its disulfiram-like properties . Understanding these interactions is crucial for developing safe therapeutic applications.

Cyanamide shares structural similarities with several other compounds that also contain carbon-nitrogen functionalities. Here are some notable comparisons:

Compound NameChemical FormulaKey Features
DicyandiamideC₂H₄N₄OA derivative of cyanamide; used as a fertilizer
Calcium CyanamideCaCN₂Used primarily as a fertilizer; less soluble than cyanamide
GuanylureaC₃H₈N₄OUsed in agriculture; similar nitrogen content
CarbodiimideC₂H₄N₂Important in peptide coupling; differs by structure

Cyanamide's uniqueness lies in its ability to participate in a broader range of

Discovery and Early Research on Cyanamide

Cyanamide’s history began in the late 19th century with the work of German chemists Adolph Frank and Nikodem Caro, who sought to synthesize cyanides for gold extraction. Instead, their experiments with calcium carbide and nitrogen at 1,100°C yielded calcium cyanamide (CaCN₂) in 1895. This accidental discovery marked the birth of the Frank-Caro process, the first industrial method for nitrogen fixation. By 1901, Frank’s son Albert Frank recognized calcium cyanamide’s potential as a fertilizer, revolutionizing agriculture by replacing traditional clover-based green manuring.

Early applications focused on its role in soil enrichment, but World War I shifted priorities: calcium cyanamide became a precursor for explosives and ammonia production. By 1945, global production reached 1.5 million tons annually.

Evolution of Cyanamide Chemistry from the 20th to 21st Century

The mid-20th century saw cyanamide transition from agricultural use to advanced chemical synthesis. In the 1950s, researchers at SKW Trostberg stabilized aqueous cyanamide solutions, enabling its use in pharmaceuticals and polymers. Key advancements included:

  • Functional versatility: Cyanamide’s dual nucleophilic (amino) and electrophilic (nitrile) sites facilitated reactions with alcohols, thiols, and amines, yielding guanidines, thioureas, and heterocycles.
  • Pharmaceutical breakthroughs: By the 1970s, cyanamide derivatives like cimetidine (an anti-ulcer drug) emerged, leveraging its ability to form isoureas.
  • Sustainable agriculture: Studies confirmed calcium cyanamide’s role in reducing nitrate leaching and enhancing soil microbial diversity, aligning with 21st-century sustainability goals.

The 2010s brought innovations in aminocyanation and cycloaddition chemistry, enabling syntheses of indoles, oxadiazoles, and covalent kinase inhibitors.

Milestones in Cyanamide Research and Applications

YearMilestoneSignificance
1895Frank-Caro processFirst industrial nitrogen fixation method
1908Commercial fertilizer productionBoosted global crop yields
1950sStabilized cyanamide solutionsEnabled pharmaceutical applications
2003Natural cyanamide discovery in Vicia villosaRevealed biosynthetic pathways in plants
2010sCyanamide-based kinase inhibitorsAdvanced targeted cancer therapies

Physical Description

Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers.
Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical.
Liquid
Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH]
Deliquescent, crystalline solid; [CHEMINFO]
COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS.
COLOURLESS CRYSTALS.
Colorless, gray, or black crystals or powder.
Crystalline solid.
Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.]

Color/Form

Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system
Colorless crystals or powder
White crystals
Orthorhombic, elongated, six-sided tablets from dimethyl phthalate
Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals.
Deliquescent crystals
Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

42.021798072 g/mol

Monoisotopic Mass

42.021798072 g/mol

Boiling Point

Sublimes >2102 °F (NTP, 1992)
500 °F at 760 mmHg (Decomposes) (NIOSH, 2024)
140 °C at 19 mm Hg
Boiling point at 19 mm Hg is 140 °C
at 0.067kPa: 83 °C
sublimes
500 °F (decomposes)
Sublimes
500 °F (Decomposes)

Flash Point

286 °F (NIOSH, 2024)
286 °F; 141 °C (closed cup)
141 °C
286 °F

Heavy Atom Count

3

Vapor Density

1.45 (Air = 1)

Density

2.29 at 68 °F (NTP, 1992) - Denser than water; will sink
1.28 (NIOSH, 2024) - Denser than water; will sink
2.29 at 20 °C/4 °C
1.282 g/cu cm at 20 °C
Relative density (water = 1): 1.28
2.3 g/cm³
2.29
1.28

LogP

-0.82
-0.82 (LogP)
log Kow = -0.82 (20 °C)

Decomposition

When heated to decomposition ... it emits toxic fumes of cyanide and nitroxides.
260 °C

Melting Point

2372 °F (NTP, 1992)
113 °F (NIOSH, 2024)
Approximately 1340 °C
45-46 °C
44 °C
2372 °F
113 °F
2444 °F

UNII

21CP7826LC

Related CAS

25300-84-9
156-62-7 (calcium salt (1:1))

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H361fd: Suspected of damaging fertility;
Suspected of damaging the unborn child [Warning Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Calcium cyanamide, an aldehyde dehydrogenase inhibitor used in the treatment of alcoholism, strongly suppressed voluntary ethanol drinking by rats. Such inhibitors have generally been believed to act primarily by limiting drinking through acetaldehyde accumulation after ethanol consumption. Administration of a low dose of 4-methylpyrazole that abolished acetaldehyde accumulation did not, however, remove the suppressin produced by cyanamide. 4-Methylpyrazole alone did not affect the unsuppressed alcohol intake by Long Evans rats or the drinking by rats of the ANA strain developed for low levels of ethanol consumption. When given from the start with cyanamide, 4-methylpyrazole did affect the development of the suppression, but probably by its effect in lessening the degree of brain aldehyde dehydrogenase inhibition: a high correlation (r= +0.825, p less than 0.001) was found between brain aldehyde dehydrogenase activity and ethanol consumption. The results suggest that cyanamide suppresses alcohol drinking also in the absence of acetaldehyde accumulation probably by some action related to its direct inhibition of brain aldehyde dehydrogenase.
MEDICATION (VET): Has been used as an anthelmintic.
Cyanamide (carbimide or calcium carbimide) has been used to treat chronic alcoholism for more than 45 years.

Mechanism of Action

... CYANAMIDE MAY REACT WITH SULFUR GROUPS OF GLUTATHIONE & THUS INFLUENCES CATALYTIC OXIDN-REDN PROCESSES.
Oral administration of 7.0 mg/kg calcium carbimide to the rat produced differential inhibition of hepatic aldehyde dehydrogenase (ALDH) isozymes, as indicated by the time-course profiles of enzyme activity. The low-Km mitochondrial ALDH was most susceptible to inhibition following calcium carbimide administration, with complete inhibition occurring at 0.5 hr and return to control activity at 96 hr. The low-Km cytosolic and high-Km mitochondrial, cytosolic, and microsomal ALDH isozymes were inhibited to a lesser degree and (or) for a shorter duration compared with the mitochondrial low-Km enzyme. The time course of carbimide, the hydrolytic product of calcium carbimide, was determined in plasma following oral administration of 7.0 mg/kg calcium carbimide to the rat. The maximum plasma carbimide concentration (102 ng/mL) occurred at 1 hr and the apparent elimination half-life in plasma was 1.5 hr. Carbimide was not measurable in the liver during the 6.5 hr time interval when carbimide was present in the plasma. There were negative, linear correlations between plasma carbimide concentration and hepatic low-Km mitochondrial, low-Km cytosolic, and high-Km microsomal ALDH activities. In vitro studies demonstrated that carbimide, at concentrations obtained in plasma following oral calcium carbimide administration, produced only 19% inhibition of low-Km mitochondrial ALDH and no inhibition of low-Km cytosolic and high-Km microsomal ALDH isozymes. These data demonstrate that carbimide, itself, is not primarily responsible for hepatic ALDH inhibition in vivo following oral calcium carbimide administration. It would appear that carbimide must undergo metabolic conversion in vivo to inhibit hepatic ALDH enzymes, which is supported by the observation of no measurable carbimide in the liver when ALDH was maximally inhibited following oral calcium carbimide administration.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.2.1.-]
ALDH [HSA:217 219 224] [KO:K00128]

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
3.75X10-3 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 0.5
0 mmHg (approx)

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Impurities

... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3.
Dicyandiamide ... /is/ the main impurity in cyanamide.
Cyanamide, especially in solution, always contains the dimer.

Other CAS

420-04-2
2669-76-3
20890-10-2

Absorption Distribution and Excretion

A pharmacokinetic and dynamic study of cyanamide, an inhibitor of aldehyde dehydrogenase (ALDH) used as an adjuvant in the aversive therapy of chronic alcoholism, has been carried out in man after oral administrations. ... Blood ALDH activity were estimated after oral administration of 0.3, 1 and 1.5 mg/kg of cyanamide. One i.v. administration of 1 mg/kg was performed in order to determine the absolute bioavailability and the main pharmacokinetic parameters. Elimination half life and total plasma clearance values were 51.7 8.8 min and 14.4 2.7 mL/kg/min respectively. After oral administrations of 0.3, 1 and 1.5 mg/kg a rapid absorption rate was estimated with a Tmax values range of 10.5 to 15.5 min. The extent of absorption was not complete, oral bioavailability being 53%, 70% and 81% respectively. The presence of a first pass-effect is suggested. The inhibitory activity of cyanamide on blood ALDH reached the maximum value 4 hr after its administration and decreased progressively throughout six days period. The cyanamide plasma levels time course did not correlated with the pharmacodynamic time course responses.

Metabolism Metabolites

The structure of the major urinary metabolite of cyanamide, the active component of the alcohol deterrent agents Temposil , Dipsan , and Abstem , in rats, rabbits, and dogs has been established as N- acetylcyanamide by its identity with chemically synthesized N- acetylcyanamide , and by conversion of the metabolite and the synthetic product to identical derivatives, viz. to N-benzyl-N- acetylcyanamide and to N-(p-nitrobenzyl)-N- acetylcyanamide . The latter derivatives were analyzed by pulsed positive/negative ion chemical ionization mass spectroscopy. Urine from patients receiving cyanamide as a treatment mode was shown to contain N- acetylcyanamide by chemical ionization mass spectrometric analysis of the isolated p-nitrobenzyl derivative, thereby establishing that N- acetylcyanamide is also a metabolite in man. The major portion (87%) of the first 27-hr urinary radioactivity excreted by the dog after receiving a low dose of [14C]cyanamide (0.04 mmol/kg, po) was N- acetylcyanamide , as determined by inverse isotope dilution and measurement of the specific radioactivity of its N-p-nitrobenzyl derivative. This indicates that at low doses acetylation is also a major route of biotransformation of cyanamide in the dog. Hepatic N-acetyltransferase, isolated from the rabbit and dog, catalyzed the transfer of the acetyl group from acetyl-S-CoA to [14C]cyanamide producing N-acetyl[14C]cyanamide. The enzyme isolated from the liver of a rapid acetylator phenotype rabbit was twice as effective as the dog enzyme in catalyzing this transfer. Thus, the enzyme responsible for this biotransformation of cyanamide is an acetyl-S-CoA-dependent N-acetyltransferase.
Cyanide was detected as a product of cyanamide oxidation by bovine liver catalase in vitro under conditions that also produced an active aldehyde dehydrogenase (AlDH) inhibitor. Cyanide formation was directly related to both cyanamide and catalase concentrations and was also dependent on incubation time. The apparent Km for this reaction was 172 microM. Cyanide formation was blocked by ethanol, a known substrate for catalase Compound I. The toxic effects of cyanamide in the dog, a species with limited capacity to conjugate cyanamide by N-acetylation, may be causally related to enhancement of this catalase-mediated pathway for cyanamide metabolism.
The main urinary metabolite of hydrogen cyanamide (cyanamide) in rat and man is acetylcyanamide (n-acetylcyanamide). An analytical method was developed to determine acetylcyanamide in the urine with a limit of quantification of <10 ug/l (mean recovery 96.1% using spikes of 20 ug/l; relative standard deviation < 4%. This methodology is based upon ion chromatography using column-switch techniques and UV detection. It could be demonstrated that in rats an average of 45.6% of oral applied cyanamide (10 mg/kg) was excreted in the urine as acetylcyanamide. In male human volunteers a mean of 40% of oral admin cyanamide (mean dose 0.25 mg/kg body weight) was excreted via the urine as acetylcyanamide. The same group of volunteers participated in skin absorption study with dermal application of the above cyanamide dose onto a skin surface area of 32 sq cm. Within an application period of 6 hr an average cyanamide quantity of 2.3 mg, was available for skin absorption. A mean portion of 7.7% of this quantity was found as acetylcyanamide in the urine of the participants. Findings from literature state that cyanamide is metabolized in vitro to cyanide. According to examinations performed in vivo, however, such a metabolic pathway seems to be irrelevant for man. In comparisons with the control values there was no significant incr of both the cyanide concn in the blood and the thiocyanate concentrations in the urine of the above volunteers after the described oral cyanamide admin.
Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Calcium cyanamide
Cyanamide

Drug Warnings

Potentially serious cardiovascular changes occur in alcoholics as a results of /calcium/ carbimide-ethanol reactions (CERs). Hypotension and tachycardia often occur when blood acetaldehyde levels increase. Hypotension with bradycardia can also occur secondary to vagal stimulation, the results of retching or vomiting. Conservative procedures (e.g., modified Trendelenburg's position) are usually effective in reversing the hypotension but in severe reactions active treatment (intravenous fluids, O2, and drugs) may be indicated. Three case reports are presented to illustrate cardiovascular responses during CERs; for comparison, changes for one subject during a disulfiram reaction are also presented. Caution is recommended in screening alcoholics before treatment with carbimide or disulfiram so as to rule out cardiovascular, hepatic, or renal diseases.
Drug-induced toxicity in chronic alcoholics who participated in a 4-month placebo controlled clinical trial of the efficacy of calcium carbimide is reported. Daily monitoring of patients' compliance indicated that 85% of study medications were taken, and very little drinking took place during the study. Patients did not report more symptoms or experience more medical problems during calcium carbimide administration than during placebo administration. There was no evidence of hepatotoxicity, or behavioral toxicity. Mean white blood cell count was slightly increased during calcium carbimide treatment, and returned to baseline values when calcium carbimide was stopped. Thyroid function was not affected by calcium carbimide in patients with normal pretreatment function. However one patient with pretreatment reduced thyroid function became hypothyroid after calcium carbimide administration, which indicates a need for systematic monitoring.

Biological Half Life

... Elimination half life and total plasma clearance values were 51.7 8.8 min and 14.4 2.7 mL/kg/min respectively. ...

Use Classification

Hazardous Air Pollutants (HAPs)
Agrochemicals -> Pesticides
Hazard Classes and Categories -> Reactive - 2nd degree
Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 1st degree
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Calcium cyanamide is manufactured in three steps. First, lime is made by heating high-grade limestone. ... Second, calcium carbide is synthesized from lime and coke or coal in an electric furnace. Electric resistance heating is used to melt the lime and effect the endothermic reaction with the coke. Third, calcium cyanamide is synthesized from calcium carbide and nitrogen. This reaction is exothermic but requires heating of a portion of the reaction mixture to the initiation temperature of 900 - 1000 °C. The heat source is then removed. The reaction continues by controlled addition of nitrogen; it produces 286.6 kJ/mol at 1100 °C, and 295 kJ/mol at 0 °C.
Reaction of nitrogen with calcium carbide at elevated temp
Prepared commercially by continuous carbonation of calcium cyanamide in water according to the equations: 2CaNCN + 2H2O = Ca(HNCN)2 + Ca(OH)2; Ca(HNCN)2 + CO2 + H2O = 2H2NCN + CaCO3.
Cyanamide is manufactured from calcium cyanamide by continuous carbonation in an aqueous medium. In the continuous cyanamide process, the amount of calcium cyanamide and water added is equivalent to the aqueous cyanamide removed.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Cyanamide, calcium salt (1:1): ACTIVE
Cyanamide: ACTIVE
Used as a fertilizer since 1905. Later introduced as herbicide and defoliant by American Cyanamid Co., but these uses are now discontinued.
Industrial-grade calcium cyanamide contains, in addition to CaCN2, approximately 20% CaO and 10-12% free carbon, which gives the product its gray-black color. It also contains a small amount of nitrides formed from silica and alumina. The total nitrogen content varies from 22-25%, depending on the raw materials used. Of the total nitrogen, 92-95% is present as cyanamide and 0.1-0.4% as dicyandiamide; the remainder is present as nitrides.
Commercial-grade calcium cyanamide has approximately the following composition: [Table#3103]
CYANAMIDE IS A NAME APPLIED BOTH TO CARBODIIMIDE & TO CALCIUM DERIVATIVE, CALCIUM CYANAMIDE.

Analytic Laboratory Methods

TITRATION ANALYSIS OF WATER-INSOL NITROGEN IN CYANAMIDE.
Calcium cyanamide detn air colorimetry.
A specific and stability- indicating HPLC method was developed for the analysis of calcium cyanamide in bulk material and dosage form. Calcium cyanamide in samples was converted into dansyl cyanamide. A muBondapak C18 column was employed for HPLC with 0.01M sodium phosphate (pH 6.3) acetonitrile (75:25, volume/volume) as the mobile phase. The proposed HPLC method was validated for linearity, specificity, accuracy and reproducibility.
Cyanamide is determined by potentiometric titration with silver nitrate in ammoniacal medium. It can also be determined by precipitation as the silver salt in ammoniacal solution and back-titration of the excess of silver ions or by determination of nitrogen in the silver cyanamide precipitate. Cyanamide can also be determined by direct HPLC with UV detection at 200 nm.
Traces of cyanamide can be analyzed spectrophotometrically after derivatization with pentacyanoammineferrate(II). Due to its low UV absorption, direct HPLC determination is not generally suitable. However, after derivatization with 1,2-naphthoquinone-4-sulfonate or with acetic anhydride, it can be detected by HPLC.
Product by the Kjeldahl method or by argentometric determination. .... Residues (1) By colorimetric determination of a derivative. ... (2) By HPLC

Clinical Laboratory Methods

CARBIMIDE (CYANAMIDE), THE HYDROLYTIC PRODUCT OF CALCIUM CARBIMIDE, WAS DETERMINED IN PLASMA USING GAS-LIQUID CHROMATOGRAPHY WITH ELECTRON CAPTURE. THE LOWER LIMIT OF SENSITIVITY WAS 5.0 NG/ML OF CARBIMIDE IN PLASMA.

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area away form moisture.
The commercial 50% solution produced by Degussa AG is stabilized by a special buffer system to a pH between 4.0 and 4.6. Typically, it contains less than 1.5 % dicyandiamide, less than 0.5% urea, and less than 0.1 % thiourea. This solution is stable for at least 3 months if stored at a temperature below 20 °C. Prolonged storage leads to an increase in the pH and thus to instability of the solution. If a pH of 5.2 has been reached, the product should be used quickly, above pH 5.5 it should be discarded immediately by mixing it with at least the double volume of water. Otherwise, a thermal runaway reaction leading to temperatures above 100 °C and potential bursting of the container may occur.
The commercial crystalline Cyanamide F1000 from Degussa AG contains a special stabilizer system to ensure safe handling and transportation. It can be stored at least for 3 months at or below 20 °C. Temperatures above 40 °C must be avoided in any case.
Store in tightly closed containers in a cool well-ventilated area away from acids or acid fumes. Cyanamide can be stored in glass containers if it is stabilized with phosphoric, acetic, sulfuric, or boric acid; it attacks iron and steel, copper and brass. Sources of ignition, such as smoking and open flames, are prohibited where cyanamide is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Wherever cyanamide is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
Soln can be stored in glass, provided they are stabilized with phisphoric, acetic, sulfuric, or boric acid.
Solid is stored in a cool, dry, place. Liquid is stored in pH4 added with phosphoric acid, sulfuric acid, or boric acid.

Interactions

ALDEHYDE DEHYDROGENASE-INHIBITOR, CALCIUM CYANAMIDE, WAS FOUND IN CALCINATED BONE MEAL, WHICH IS WIDELY USED IN ANIMAL DIETS. RATS FED SUCH DIETS SHOWED AN APPARENT LOW SENSITIVITY TO DISULFIRAM TREATMENT.
In six male alcoholic volunteers, oral administration of calcium carbimide (0.7 mg/kg) before ingestion of ethanol (0.5 g/kg) produced an interaction consisting of increased blood acetaldehyde level, tachycardia and increased pulse pressure, which was due mainly to decreased diastolic blood pressure. For these experimental conditions, calcium carbimide had a duration of action of at least 24 h to produce an interaction with ethanol. The order of intensity of the interaction with regard to the calcium carbimide pretreatment time interval was 4 greater than 8 approximately 12 greater than 24 hr. Using the criterion of heart rate above 100 as indicative of the calcium carbimide-ethanol interaction, the onset was 0.13, 0.25, 0.25 and 0.38 h for the 4-, 8-, 12- and 24-hr pretreatment experiments and the duration of the interaction was 1.6, 1.0, 1.0 and 0.12 hr, respectively. There were positive linear correlations between acetaldehyde level and heart rate and between acetaldehyde level and pulse pressure. There was appreciable interindividual variability in the heart rate and blood pressure responses. Increased blood acetaldehyde level seemed to be required for the physiological changes to occur. Calcium carbimide pretreatment at the 4 hr interval produced increased blood ethanol level for the last hour of the interaction and reduced the rate of ethanol metabolism.
IN A DOUBLE-BLIND STUDY, SUBJECTS WERE TREATED WITH DISULFIRAM OR CALCIUM CYANAMIDE, INHIBITORS OF ACETALDEHYDE DEHYDROGENASE ELIMINATION, PRIOR TO CONSUMPTION OF LOW DOSES OF ETHANOL. SELF-RATING SCALES, INDIVIDUAL INTERVIEWS, & OBSERVATIONS BY INDEPENDENT JUDGES REVEALED THAT EXPTL SUBJECTS MANIFESTED ENHANCED CHANGES IN MOOD & EUPHORIA COMPARED TO PLACEBO CONTROL SUBJECTS.
Systemic absorption after taking alc causes nausea, headache, vertigo, fall in blood pressure, & transitory intense redness of face.
Rats fed ethanol (150 mL/L) for 3 mo & diet contaminated with calcium cyanamide showed 2-fold higher activity of low km acetaldehyde dehydrogenase in liver, higher rate of alc elimination & 2-3 times lower acetaldehyde levels in blood during alc elimination.
Blood pressure response after alc admin was studied in relation to blood acetaldehyde levels in rats pretreated with cyanamide. Cyanamide inhibited low-km aldehyde dehydrogenase in liver & caused & incr acetaldehyde level in blood.
Cyanamide reacted with amino & thiol groups to form guanidino & isothiouronium cmpd respectively under physiological conditions. Possible mode of action of cyanamide on alcohol metabolism are discussed.

Stability Shelf Life

The storage life is at least 3 months at temperatures below 20 °C. The product is packed in steel drums with polyethylene inliners. The packaging size is limited to 50 kg.
Hydrolyzed to urea.

Dates

Modify: 2023-08-15
Ghergurovich et al. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway. Nature Chemical Biology, doi: 10.1038/s41589-020-0533-x, published online 11 May 2020
Patel et al. Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism. Nature Chemistry, doi: 10.1038/nchem.2202, published online 16 March 2015 http://www.nature.com/nchem
Islam et al. Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures. Nature Chemistry, doi: 10.1038/nchem.2703, published online 16 January 2017

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